molecular formula C14H10Cl2O2S B3010379 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid CAS No. 847783-87-3

3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid

Cat. No.: B3010379
CAS No.: 847783-87-3
M. Wt: 313.19
InChI Key: QOTYCYCJDYLOOF-UHFFFAOYSA-N
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Description

3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is a benzoic acid derivative featuring a thioether-linked 2,5-dichlorophenyl group at the 3-position of the benzene ring. This compound combines a carboxylic acid moiety, which confers water solubility and hydrogen-bonding capacity, with a lipophilic dichlorophenylthio group. Such structural attributes make it a candidate for pharmaceutical and agrochemical applications, particularly in antimicrobial or enzyme-inhibitory roles due to the electron-withdrawing chlorine substituents and sulfur-based reactivity .

The synthesis of this compound likely involves nucleophilic substitution between a 2,5-dichlorobenzenethiol derivative and a bromomethyl-benzoic acid precursor, followed by purification via recrystallization. Characterization typically employs FT-IR (to confirm carboxylic acid O-H stretches at ~2500–3300 cm⁻¹ and C=O at ~1680–1720 cm⁻¹), alongside ¹H and ¹³C NMR for verifying substituent positions and sulfur-methyl linkages .

Properties

IUPAC Name

3-[(2,5-dichlorophenyl)sulfanylmethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2S/c15-11-4-5-12(16)13(7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTYCYCJDYLOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CSC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid typically involves the reaction of 2,5-dichlorothiophenol with a benzoic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in three key aspects:

Position of Chlorine Substitution: 2,5-Dichloro (target compound) vs. 2,4-dichloro isomers (e.g., compounds 11a, 13a, 15a in ). Electron-withdrawing effects: 2,5-Dichloro groups may slightly reduce the aromatic ring’s electron density compared to 2,4-isomers, altering reactivity in electrophilic substitution or cyclization reactions.

Core Functional Groups: Benzoic acid vs. heterocyclic derivatives (e.g., thiadiazepines, pyrimidothiazepines in ). The carboxylic acid group improves aqueous solubility and bioavailability compared to ester or heterocyclic analogs, which are more lipophilic . Thioether (-S-CH₂-) vs.

Synthesis Pathways: The target compound’s synthesis is likely a single-step alkylation, whereas analogs in require multi-step cyclizations (e.g., thiourea derivatives reacting with maleic anhydride or chloroacetamide to form thiadiazepines or thiazolidinones) .

Comparative Data Table

Attribute 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic Acid 2,4-Dichlorophenyl Thiadiazepine (e.g., 13a) 2,4-Dichlorophenyl Pyrimidothiazepine (e.g., 17a)
Molecular Weight ~325.2 g/mol (estimated) ~438.3 g/mol ~463.8 g/mol
Solubility Moderate in polar solvents (due to -COOH) Low (lipophilic heterocycle) Very low
Synthetic Steps 1–2 steps (alkylation + purification) 3–4 steps (cyclization, alkylation, etc.) 4–5 steps (multi-component cyclization)
Biological Activity Potential antimicrobial/anti-inflammatory Antifungal (inferred from thiadiazepine class) Enzyme inhibition (e.g., kinase targets)
Thermal Stability High (crystalline structure) Moderate (heterocyclic strain) Low (complex ring system)

Key Research Findings

Reactivity Differences :

  • The 2,5-dichloro substitution in the target compound may reduce susceptibility to oxidative cyclization compared to 2,4-dichloro analogs, which readily form thiadiazepines under basic conditions .
  • The benzoic acid group enables salt formation (e.g., sodium salts) for enhanced solubility, unlike neutral heterocycles.

Biological Implications :

  • While highlights antimicrobial activity in thiadiazepines and pyrimidothiazepines, the target compound’s benzoic acid group may confer anti-inflammatory properties via COX enzyme interaction, akin to aspirin derivatives .

Spectroscopic Distinctions :

  • ¹³C NMR of the target compound would show a distinct carboxyl carbon at ~170 ppm, absent in heterocyclic analogs. Thioether methyl carbons appear at ~35–40 ppm, whereas thiadiazepine ring carbons resonate at ~120–150 ppm .

Biological Activity

3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₀Cl₂O₂S
  • Molecular Weight : 313.2 g/mol
  • Structural Features : The compound features a benzoic acid moiety with a thioether group attached to a dichlorophenyl ring, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Below are the key areas of biological activity:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Its chemical structure suggests it could influence oxidative stress pathways, although direct evidence is needed.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acidC₁₄H₁₀Cl₂O₂S313.2 g/molSimilar thioether structure but different position
3-(2,4-Dichlorophenyl)benzoic acidC₁₃H₉Cl₂O₂252.12 g/molLacks the thioether functionality
3-(Phenylthio)benzoic acidC₁₃H₁₀OS218.28 g/molContains only one chlorine atom

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights that may apply to this compound:

  • Antimicrobial Activity : A study published in Molecules highlighted the effectiveness of thioether-containing benzoic acids against various bacterial strains.
  • Inflammation Models : Research on similar compounds indicated significant reductions in pro-inflammatory cytokines in animal models of inflammation.

Q & A

Q. What are the established synthetic routes for 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid, and what methodological optimizations are critical for yield improvement?

Answer:

  • Core synthesis : Adapt protocols from analogous thiophene-methyl benzoic acid derivatives. For example, a dioxane-based reaction with benzoyl chloride and isothiocyanate derivatives (as in ) can be modified by substituting appropriate chlorophenyl thiol precursors.
  • Optimization : Control stoichiometry (equimolar ratios), reaction time (overnight stirring at room temperature), and workup (ice/water precipitation) to minimize byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (referenced in ’s chromatogram protocols) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl and thioether methyl groups). Overlapping signals may require 2D techniques (HSQC, HMBC) .
  • HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns and ESI-MS for molecular ion confirmation .
  • IR : Identify carboxylic acid (-COOH, ~1700 cm⁻¹) and thioether (-S-, ~600 cm⁻¹) functional groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

  • Solubility : Test in polar (DMSO, methanol) and nonpolar (DCM, chloroform) solvents. Chlorinated benzoic acids typically exhibit limited aqueous solubility but dissolve in organic bases (e.g., NaHCO₃) .
  • Stability : Store at -20°C in inert atmospheres to prevent oxidation of the thioether group. Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability .

Advanced Research Questions

Q. How does this compound behave in environmental systems, and what are its abiotic/biotransformation pathways?

Answer:

  • Environmental fate : Design studies aligned with ’s INCHEMBIOL project:
    • Abiotic : Hydrolysis (pH-dependent), photolysis (UV exposure), and adsorption to soil/organic matter.
    • Biotic : Microbial degradation assays (e.g., OECD 301F) to assess mineralization rates .
  • Analytical tracking : Use LC-MS/MS to detect transformation products (e.g., dichlorophenol derivatives) .

Q. What mechanistic insights explain the reactivity of the thioether moiety in nucleophilic or electrophilic reactions?

Answer:

  • DFT studies : Model electron density maps (as in ) to identify reactive sites. The thioether’s sulfur atom is susceptible to oxidation (e.g., forming sulfoxide/sulfone derivatives).
  • Kinetic assays : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH .

Q. How should researchers address contradictions in spectral data or inconsistent biological activity results?

Answer:

  • Data validation : Cross-reference with databases (ChemIDplus, PubChem) for analogous compounds ().
  • Methodological rigor : Adhere to IUPAC guidelines () for repeatability (triplicate runs, blinded analyses) .

Q. What strategies are recommended for designing derivatives to enhance bioactivity (e.g., anti-inflammatory or enzyme inhibition)?

Answer:

  • Structural modifications :
    • Esterification : Replace -COOH with esters (e.g., methyl, ethyl) to improve membrane permeability .
    • Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzoic acid ring to modulate enzyme binding .
  • In vitro assays : Test COX-2 inhibition or TNF-α suppression using cell-based models .

Q. How can comparative studies with structurally related analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) inform SAR (Structure-Activity Relationship) analysis?

Answer:

  • SAR framework :
    • Compare logP, pKa, and steric parameters (e.g., Hammett constants) to correlate with bioactivity .
    • Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins .
  • Data integration : Tabulate results (Table 1) to highlight critical substituent effects .

Q. Table 1. Comparative Properties of Selected Benzoic Acid Derivatives

CompoundlogPpKaBioactivity (IC₅₀, μM)
3-{[(2,5-DCl-Ph)thio]methyl}3.22.815.2 (COX-2)
3,5-Dichloro-4-hydroxyBA2.93.122.4 (COX-2)
3-Fluoro-4-(CF₃-Ph)BA3.52.510.8 (COX-2)

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